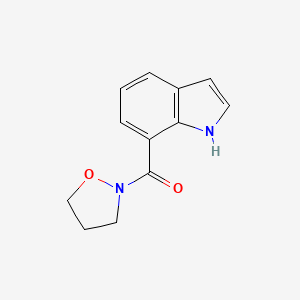![molecular formula C16H23NO3 B7648493 N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as HPI-4 and is known for its potential in various applications, including medicinal chemistry, drug discovery, and pharmacology. In
Mechanism of Action
The mechanism of action of HPI-4 is not fully understood. However, several studies have suggested that HPI-4 exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. HPI-4 has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
HPI-4 has been shown to have several biochemical and physiological effects. Studies have shown that HPI-4 can induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. HPI-4 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, HPI-4 has been shown to have anti-inflammatory and anti-oxidant effects, which can help reduce inflammation and oxidative stress-related damage in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using HPI-4 in lab experiments is its potent antitumor activity against various cancer cell lines. HPI-4 is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using HPI-4 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on HPI-4. One area of interest is the development of HPI-4 derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of HPI-4 as a therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential applications in drug discovery and medicinal chemistry.
Conclusion:
In conclusion, HPI-4 is a chemical compound that has shown great potential in scientific research. Its potent antitumor activity, anti-inflammatory and anti-oxidant properties, and relatively easy synthesis make it a promising candidate for drug discovery and medicinal chemistry. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential applications in various fields.
Synthesis Methods
The synthesis of HPI-4 is a complex process that involves several steps. The first step involves the reaction of 3-pentanone with formaldehyde to produce 3-(hydroxymethyl)pentan-3-ol. The second step involves the reaction of 3-(hydroxymethyl)pentan-3-ol with sodium hydroxide and 4-hydroxycoumarin to produce 3-(hydroxymethyl)pentan-3-yl-4-hydroxycoumarin. The final step involves the reaction of 3-(hydroxymethyl)pentan-3-yl-4-hydroxycoumarin with acetic anhydride to produce N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide.
Scientific Research Applications
HPI-4 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that HPI-4 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPI-4 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-16(4-2,11-18)17-15(19)14-13-8-6-5-7-12(13)9-10-20-14/h5-8,14,18H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXOOHPUYPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)NC(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)


![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)

![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)

![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![[5-(5-methylfuran-2-yl)thiophen-2-yl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7648479.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)